
Azepan-2-one;butane-1,4-diol;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is a complex polymer known for its versatile applications in various industries. This compound is a type of polyester that combines hexanedioic acid, 1,4-butanediol, and hexahydro-2H-azepin-2-one, resulting in a material with unique properties such as high durability, flexibility, and resistance to various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one typically involves a polycondensation reaction. This process includes the following steps:
Esterification: Hexanedioic acid reacts with 1,4-butanediol to form an ester intermediate.
Polycondensation: The ester intermediate undergoes polycondensation with hexahydro-2H-azepin-2-one under controlled temperature and pressure conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process is optimized for temperature, pressure, and catalyst use to achieve efficient polymerization.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, modifying its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and flexible packaging materials.
Mécanisme D'action
The mechanism by which hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable bonds with other molecules, enhancing its durability and resistance to environmental factors. The pathways involved include:
Polymerization: The formation of long polymer chains through polycondensation reactions.
Cross-linking: The creation of cross-linked networks that enhance the material’s mechanical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but differs in the diol component, leading to variations in properties.
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Another variant with different diol, affecting its flexibility and thermal stability.
Uniqueness
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is unique due to the inclusion of hexahydro-2H-azepin-2-one, which imparts specific mechanical and chemical properties that are not present in other similar polymers. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions.
Propriétés
Numéro CAS |
61256-56-2 |
|---|---|
Formule moléculaire |
C16H31NO7 |
Poids moléculaire |
349.42 g/mol |
Nom IUPAC |
azepan-2-one;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C6H11NO.C6H10O4.C4H10O2/c8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
Clé InChI |
RZSGVMUWWFSIOF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCC1.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Numéros CAS associés |
61256-56-2 66139-31-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


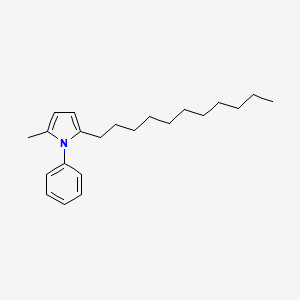
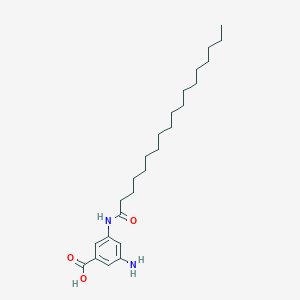
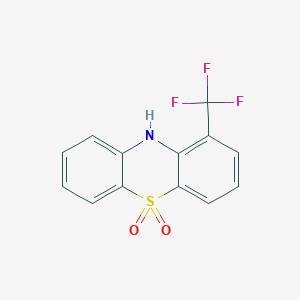

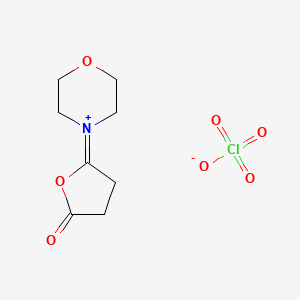
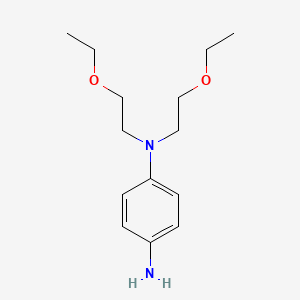
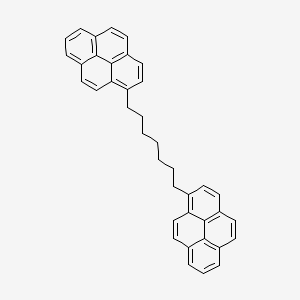


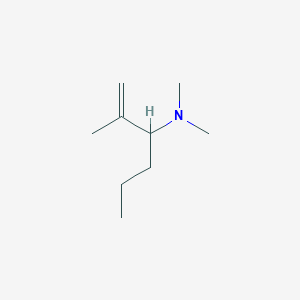
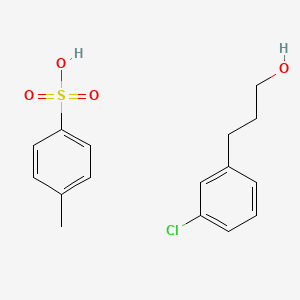
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
